

What are the physical and chemical properties of Methyl L-asparaginate monohydrochloride?

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Compound of Interest

Compound Name: *Methyl L-asparaginate monohydrochloride*

Cat. No.: *B555715*

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An In-Depth Technical Guide to Methyl L-asparaginate monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl L-asparaginate monohydrochloride**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document details the compound's structure, physical characteristics, and chemical behavior, supported by experimental protocols and data presented in a clear and accessible format.

Introduction

Methyl L-asparaginate monohydrochloride is the hydrochloride salt of the methyl ester of the naturally occurring amino acid L-asparagine. As a derivative of a proteinogenic amino acid, it finds applications in various fields of biochemical research and pharmaceutical development. Its utility often stems from its role as a building block in peptide synthesis and as a starting material for the synthesis of more complex molecules.^[1] The hydrochloride salt form generally offers enhanced stability and solubility in aqueous solutions compared to the free base.^[1] This

guide aims to consolidate the available data on its physical and chemical properties to facilitate its effective use in research and development. One supplier mentions its use in treating oral mucositis and in preventing the development of lymphoblastic leukemia in mice, suggesting potential therapeutic applications.[2]

Chemical and Physical Properties

Methyl L-asparaginate monohydrochloride is a white solid.[3] Key identifying information and physical properties are summarized in the tables below.

General Information

Property	Value	Reference
Chemical Name	Methyl L-asparaginate monohydrochloride	N/A
Synonyms	L-Asparagine, methyl ester, monohydrochloride; L-Asn-OMe·HCl	[4][5]
CAS Number	57461-34-4	[3][4]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₃ ·HCl	[4][5]
Molecular Weight	182.61 g/mol	[3][4][5]

Physical Properties

Property	Value	Reference
Physical State	Solid	[3]
Appearance	White solid	N/A
Boiling Point	328.5 °C at 760 mmHg	[4]
Flash Point	198.1 °C	[4]
Storage Conditions	-15°C	[4]

Note: The boiling and flash points are reported by a commercial supplier and should be treated as approximate values, potentially referring to the free base or a related compound.

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl L-asparaginate monohydrochloride** is not readily available in public databases. However, the expected spectral characteristics can be inferred from the known spectra of L-asparagine and general principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectrum:

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the α -proton, and the β -protons of the asparagine backbone, as well as exchangeable protons from the amine, amide, and hydrochloride groups. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent functional groups.

- $-\text{OCH}_3$ (Methyl ester): A singlet expected around 3.7 ppm.
- $-\text{CH}$ (α -proton): A triplet or multiplet expected around 4.0 ppm.
- $-\text{CH}_2$ (β -protons): Two diastereotopic protons, likely appearing as a multiplet around 2.8-3.0 ppm.
- $-\text{NH}_3^+$ (Ammonium): A broad singlet, with a chemical shift dependent on concentration and solvent.
- $-\text{CONH}_2$ (Amide): Two broad singlets for the two non-equivalent protons.

Predicted ^{13}C NMR Spectrum:

The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

- $\text{C}=\text{O}$ (Ester carbonyl): Expected in the range of 170-175 ppm.

- C=O (Amide carbonyl): Expected in the range of 172-178 ppm.
- -CH (α -carbon): Expected around 50-55 ppm.
- -OCH₃ (Methyl ester carbon): Expected around 52 ppm.
- -CH₂ (β -carbon): Expected around 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

- N-H stretching (Ammonium and Amide): Broad bands in the region of 3400-2800 cm⁻¹.
- C-H stretching (Aliphatic): Bands in the region of 3000-2850 cm⁻¹.
- C=O stretching (Ester): A strong, sharp band around 1740-1720 cm⁻¹.
- C=O stretching (Amide I band): A strong band around 1680-1650 cm⁻¹.
- N-H bending (Amide II band): A band around 1650-1620 cm⁻¹.
- C-O stretching (Ester): Bands in the region of 1300-1100 cm⁻¹.

Chemical Reactivity and Stability

Stability

As a hydrochloride salt of an amino acid ester, **Methyl L-asparaginate monohydrochloride** is expected to be more stable than its free base form, particularly with respect to hydrolysis of the ester group.^[1] Storing the compound at low temperatures (-15°C) is recommended to minimize degradation.^[4]

Hydrolysis

The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield L-asparagine and methanol. The rate of hydrolysis is dependent on pH and temperature. The

amide side chain can also undergo hydrolysis, particularly under harsh acidic or basic conditions, to yield L-aspartic acid.

Reactivity

The primary reactive sites are the amino group, the ester carbonyl, and the amide group. The amino group can act as a nucleophile in various reactions. The ester carbonyl is susceptible to nucleophilic acyl substitution. The amide group can participate in condensation reactions.

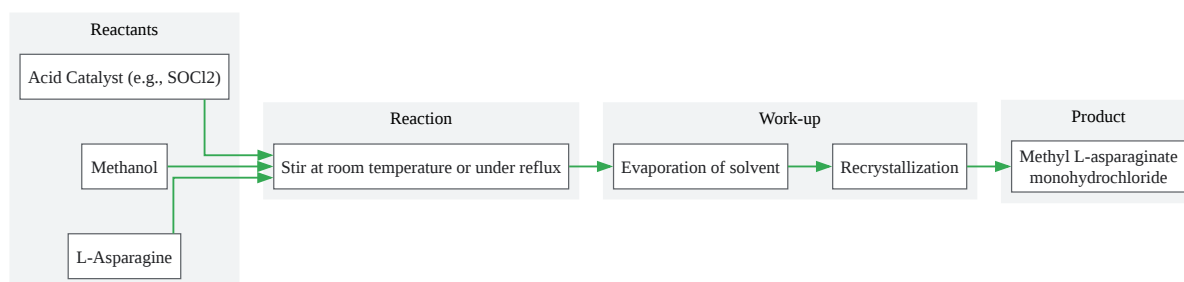
Experimental Protocols

Detailed experimental protocols for the characterization of **Methyl L-asparaginate monohydrochloride** are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Synthesis of Methyl L-asparaginate monohydrochloride

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Workflow for Synthesis:



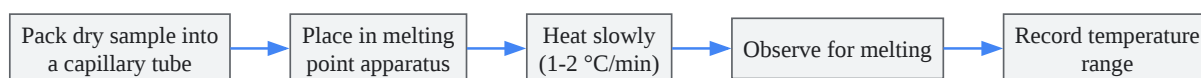
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Caption: General workflow for the synthesis of **Methyl L-asparaginate monohydrochloride**.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination:



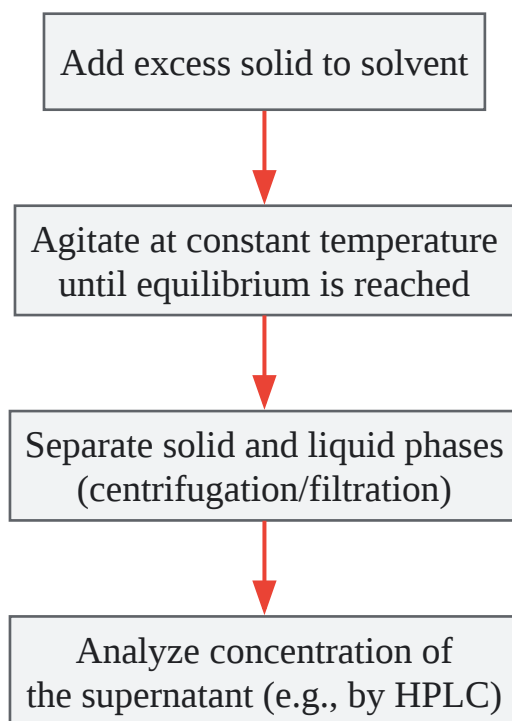
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Caption: Standard procedure for melting point determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined by the shake-flask method.

Workflow for Solubility Determination:



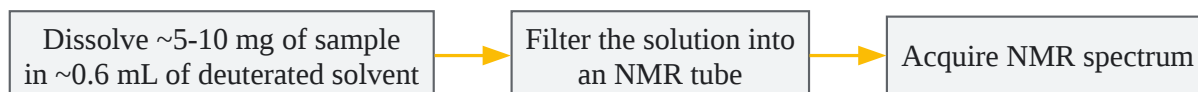
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Caption: Workflow for the shake-flask solubility determination method.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation:



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Caption: General workflow for preparing a sample for NMR analysis.

IR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet method is a common technique for IR analysis.

Workflow for KBr Pellet Preparation:



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Caption: Procedure for preparing a KBr pellet for FT-IR analysis.

Conclusion

This technical guide has summarized the key physical and chemical properties of **Methyl L-asparaginate monohydrochloride** based on available data. While some specific experimental values are not widely reported, this document provides a solid foundation of its characteristics and the methodologies for its analysis. For researchers and developers, this information is critical for the effective handling, characterization, and application of this compound in their work. Further experimental investigation is encouraged to fill the existing data gaps and to further elucidate the properties and potential applications of this molecule.

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